molecular formula C15H19N3O4 B2404375 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-83-5

2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2404375
CAS No.: 886898-83-5
M. Wt: 305.334
InChI Key: ZPVMYMYENGHRPZ-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused to a pyridine ring . They are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives .


Physical and Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Activity : Pyrido[1,2-a]pyrimidine derivatives, including compounds structurally related to 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, have been synthesized and evaluated for their antimicrobial activity. The synthesis involves the condensation of different arylidenes with 2-aminopyridine, characterized using spectral techniques. These compounds were screened against several microbes, indicating potential applications in developing antimicrobial agents (Merja et al., 2004).

Modification for Enhanced Properties

  • Chemical Modification for Analgesic Properties : The chemical modification of pyrido[1,2-a]pyrimidine derivatives, aiming to optimize their biological properties, particularly analgesic effects, has been explored. By modifying the pyridine moiety and synthesizing N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with different substitutions, increased biological activity was observed in specific derivatives, suggesting a method to enhance analgesic properties (Ukrainets et al., 2015).

Diuretic Properties Evaluation

  • Assessment of Diuretic Properties : The diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were prepared and compared with structurally similar compounds. This research aimed at establishing a structure-biological activity relationship to understand the potential diuretic applications of these compounds (Ukrainets et al., 2008).

Future Directions

The significance of pyridopyrimidines has led to the development of new methods for their preparation . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-hydroxy-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(2)22-9-5-7-16-13(19)12-14(20)17-11-6-3-4-8-18(11)15(12)21/h3-4,6,8,10,20H,5,7,9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVMYMYENGHRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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